molecular formula C10H14N2O2 B2543590 2,4-Dimethyl-6-(oxolan-3-yloxy)pyrimidine CAS No. 2200691-10-5

2,4-Dimethyl-6-(oxolan-3-yloxy)pyrimidine

Cat. No.: B2543590
CAS No.: 2200691-10-5
M. Wt: 194.234
InChI Key: RMVVWJKUSVJPEW-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6-(oxolan-3-yloxy)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two methyl groups at positions 2 and 4, and an oxolan-3-yloxy group at position 6. Pyrimidine derivatives are widely studied due to their significant biological and pharmacological activities.

Scientific Research Applications

2,4-Dimethyl-6-(oxolan-3-yloxy)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and materials science for developing new functional materials.

Safety and Hazards

The safety data sheet for a related compound, 2-Amino-4,6-dimethylpyrimidine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-6-(oxolan-3-yloxy)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.

    Introduction of Methyl Groups: The methyl groups at positions 2 and 4 can be introduced through alkylation reactions using methylating agents like methyl iodide.

    Attachment of the Oxolan-3-yloxy Group: The oxolan-3-yloxy group can be attached via an etherification reaction, where the hydroxyl group of oxolan-3-ol reacts with the pyrimidine ring in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-6-(oxolan-3-yloxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups and the oxolan-3-yloxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, typically under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyrimidine ring.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-6-(oxolan-3-yloxy)pyrimidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and nucleic acids, influencing various biological processes.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylpyrimidine: Lacks the oxolan-3-yloxy group, making it less versatile in terms of chemical reactivity.

    6-(Oxolan-3-yloxy)pyrimidine: Lacks the methyl groups, which may affect its biological activity and chemical properties.

Uniqueness

2,4-Dimethyl-6-(oxolan-3-yloxy)pyrimidine is unique due to the presence of both methyl groups and the oxolan-3-yloxy group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2,4-dimethyl-6-(oxolan-3-yloxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7-5-10(12-8(2)11-7)14-9-3-4-13-6-9/h5,9H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMVVWJKUSVJPEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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